3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.: 6915-71-5
Cat. No.: VC17181753
Molecular Formula: C11H16O5S
Molecular Weight: 260.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6915-71-5 |
|---|---|
| Molecular Formula | C11H16O5S |
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | 3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O5S/c1-17-5-4-15-11(14)9-7-3-2-6(16-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
| Standard InChI Key | RNBITUPTTPEOLD-UHFFFAOYSA-N |
| Canonical SMILES | CSCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Architecture
The 7-oxabicyclo[2.2.1]heptane framework forms the structural backbone of this compound, comprising a bridged bicyclic system with an oxygen atom at the 7-position. This oxygen atom introduces electronic asymmetry, influencing reactivity and intermolecular interactions. The bicyclo[2.2.1] configuration imposes significant ring strain, a feature often exploited in drug design to enhance binding affinity through conformational restriction.
Functional Group Composition
Two functional groups dominate the molecule’s periphery:
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Carboxylic Acid (Position 2): Enhances water solubility and enables salt formation or esterification for prodrug development.
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Methylsulfanyl Ethoxy Carbonyl (Position 3): The methylsulfanyl (SCH₃) group introduces hydrophobicity, while the ethoxy carbonyl moiety may participate in hydrogen bonding or enzymatic cleavage.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 6915-71-5 |
| Molecular Formula | C₁₁H₁₆O₅S |
| Molecular Weight | 260.31 g/mol |
| Key Functional Groups | Carboxylic acid, Thioether |
Synthesis and Preparation Strategies
Bicyclic Core Formation
While no explicit synthesis protocol for this compound is documented, analogous 7-oxabicyclo[2.2.1]heptane derivatives are typically synthesized via Diels-Alder cycloaddition or acid-catalyzed epoxide cyclization . For example, the patent US4487945A details the preparation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes through acid-mediated cyclization of cis-epoxycyclohexanol derivatives . This method employs strong acids (e.g., HCl, H₂SO₄) in aromatic solvents like toluene at 10–30°C, achieving high exo-selectivity .
Derivative Functionalization
Post-cyclization modifications likely introduce the methylsulfanyl ethoxy carbonyl group. Potential steps include:
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Esterification: Coupling a preformed methylsulfanyl ethoxy carbonyl chloride with the bicyclic alcohol intermediate.
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Thioether Formation: Alkylation of a thiol-containing intermediate with methyl iodide.
Table 2: Representative Synthesis Conditions from Analogous Systems
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, Toluene, 25°C, 12 hr | 85% |
| Esterification | ClCOOCH₂CH₂SCH₃, Pyridine | 72%* |
*Hypothesized based on analogous reactions.
Physicochemical and Spectral Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility, while the methylsulfanyl ethoxy moiety enhances lipid permeability. Predicted logP values (e.g., ~1.2 via XLogP3) suggest balanced hydrophilicity-lipophilicity, favorable for membrane penetration. Stability studies are absent, but analogous bicyclic esters exhibit hydrolytic sensitivity under alkaline conditions.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid and ester), ν(O-H) at ~2500–3000 cm⁻¹ (broad), and ν(C-S) at ~600–700 cm⁻¹.
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NMR: The bicyclic protons (positions 1, 2, 4, 5) would display complex splitting patterns due to restricted rotation, with δ 1.5–3.0 ppm for bridgehead hydrogens.
Biological Activity and Mechanistic Insights
Thromboxane A2 Receptor Antagonism
Structurally related 7-oxabicyclo[2.2.1]heptanes inhibit thromboxane A2 (TXA2) receptors, pivotal in platelet aggregation and vasoconstriction. For instance, SQ 29,548, a TXA2 antagonist, shares a similar bicyclic core, underscoring the pharmacophoric significance of this scaffold. While direct evidence is lacking, the target compound’s carboxylic acid may mimic the endogenous TXA2 carboxylate, enhancing receptor affinity.
Future Research Directions
Synthesis Optimization
Developing enantioselective routes to access both exo and endo diastereomers could elucidate structure-activity relationships. Catalytic asymmetric Diels-Alder reactions or enzymatic resolution may achieve this .
Biological Profiling
Priority assays should include:
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In vitro TXA2 receptor binding (radioligand displacement).
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Antiplatelet activity (human platelet-rich plasma aggregation).
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Cytotoxicity screening (HepG2, HEK293 cells).
Computational Modeling
Molecular dynamics simulations could map the compound’s interactions with TXA2 receptors, guiding analog design to improve potency and metabolic stability.
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